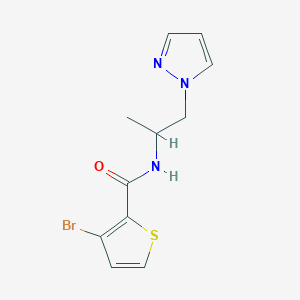

n-(1-(1h-Pyrazol-1-yl)propan-2-yl)-3-bromothiophene-2-carboxamide

Description

n-(1-(1H-Pyrazol-1-yl)propan-2-yl)-3-bromothiophene-2-carboxamide is a heterocyclic carboxamide derivative featuring a pyrazole moiety linked to a 3-bromothiophene scaffold via a propan-2-yl spacer. This compound exemplifies the structural diversity of carboxamide-based molecules, which are frequently explored in medicinal chemistry and materials science due to their tunable electronic and steric properties .

Properties

Molecular Formula |

C11H12BrN3OS |

|---|---|

Molecular Weight |

314.20 g/mol |

IUPAC Name |

3-bromo-N-(1-pyrazol-1-ylpropan-2-yl)thiophene-2-carboxamide |

InChI |

InChI=1S/C11H12BrN3OS/c1-8(7-15-5-2-4-13-15)14-11(16)10-9(12)3-6-17-10/h2-6,8H,7H2,1H3,(H,14,16) |

InChI Key |

WRKQUXZPBQCOEZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN1C=CC=N1)NC(=O)C2=C(C=CS2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(1H-Pyrazol-1-yl)propan-2-yl)-3-bromothiophene-2-carboxamide typically involves the following steps:

Formation of the Pyrazole Ring: This can be achieved through the cyclization of hydrazine with a 1,3-diketone.

Bromination of Thiophene: Thiophene can be brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.

Coupling Reaction: The brominated thiophene is then coupled with the pyrazole derivative using a suitable coupling agent like palladium catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.

Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide.

Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

Oxidation: Oxidized thiophene derivatives.

Reduction: Reduced carboxamide derivatives.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-(1H-Pyrazol-1-yl)propan-2-yl)-3-bromothiophene-2-carboxamide has several applications in scientific research:

Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities.

Biological Studies: The compound can be used to study enzyme interactions and receptor binding.

Chemical Biology: It serves as a probe to investigate biological pathways and mechanisms.

Industrial Applications: The compound can be used in the synthesis of advanced materials and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of N-(1-(1H-Pyrazol-1-yl)propan-2-yl)-3-bromothiophene-2-carboxamide involves its interaction with specific molecular targets. The pyrazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The thiophene ring can also participate in π-π interactions with aromatic amino acids in proteins, further modulating biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare n-(1-(1H-Pyrazol-1-yl)propan-2-yl)-3-bromothiophene-2-carboxamide with related compounds from the literature, focusing on structural motifs, synthesis, and analytical methods:

Key Observations:

Structural Diversity :

- The target compound’s 3-bromothiophene substituent distinguishes it from analogues with benzodioxol () or naphthalenyl groups (). Bromine’s electron-withdrawing nature may enhance reactivity in cross-coupling reactions compared to chlorine or methyl groups in other derivatives.

- The propan-2-yl linker provides conformational flexibility, contrasting with rigid spacers like the imine bond in .

Analytical Techniques :

- Single-crystal X-ray analysis (as in ) remains the gold standard for confirming configurations of complex carboxamides. SHELX programs () are widely used for such refinements.

- IR spectroscopy consistently identifies carbonyl (C=O) and N-H stretches across derivatives (e.g., 1599 cm⁻¹ in vs. 3417 cm⁻¹ for N-H in ).

Functional Implications :

Biological Activity

The compound n-(1-(1H-pyrazol-1-yl)propan-2-yl)-3-bromothiophene-2-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- Molecular Formula: CHBrNO

- Molecular Weight: 296.15 g/mol

- CAS Number: Not specified in the results.

The compound features a pyrazole ring, a bromothiophene moiety, and a carboxamide functional group, which contribute to its biological activity.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that pyrazole derivatives can inhibit the proliferation of various cancer cell lines. The IC values for related compounds range from 0.16 to 11 μM against breast, lung, and colon cancer cell lines .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound Name | Cell Line | IC (μM) |

|---|---|---|

| Compound A | MDA-MB-231 (breast cancer) | 6.59 – 12.51 |

| Compound B | 4T1 (breast cancer) | 13.23 – 213.7 |

| Compound C | MRC-5 (non-cancer) | >100 |

The selectivity of these compounds is crucial; for example, compound C exhibited a much higher IC in non-cancerous cells compared to cancerous cells, indicating potential for targeted therapy .

The mechanism by which this compound exerts its effects is likely multifaceted:

- Androgen Receptor Modulation : Similar compounds have been identified as selective androgen receptor modulators (SARMs), which can inhibit the growth of prostate cancer cells by antagonizing androgen receptors .

- Cytotoxicity : The cytotoxic effects are attributed to the induction of apoptosis in cancer cells through various pathways, including oxidative stress and disruption of cellular signaling .

Case Studies

Several case studies have documented the efficacy of pyrazole-based compounds in clinical settings:

- Study on Prostate Cancer : A study demonstrated that pyrazole derivatives effectively inhibited the proliferation of prostate cancer cell lines with minimal side effects on normal cells. The study emphasized the importance of structural modifications in enhancing biological activity .

- Breast Cancer Research : In another investigation, pyrazole derivatives were tested against triple-negative breast cancer cells, showing promising results with IC values indicating effective cytotoxicity while maintaining selectivity towards non-cancerous cells .

Q & A

Basic: What are the recommended synthetic routes for N-(1-(1H-pyrazol-1-yl)propan-2-yl)-3-bromothiophene-2-carboxamide?

Methodological Answer:

The compound can be synthesized via a multi-step approach:

Core Thiophene Formation: Start with 3-bromothiophene-2-carboxylic acid. Activate the carboxyl group using coupling agents (e.g., EDC/HOBt) to form an intermediate acyl chloride or mixed anhydride .

Amide Coupling: React the activated carboxylic acid with 1-(1H-pyrazol-1-yl)propan-2-amine. This step may require optimization of solvents (e.g., DMF or THF) and temperature (0–25°C) to maximize yield .

Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .

Key Considerations: Monitor reaction progress via TLC or LC-MS. Steric hindrance from the pyrazole ring may necessitate extended reaction times.

Basic: How can the structure of this compound be confirmed post-synthesis?

Methodological Answer:

Use a combination of analytical techniques:

- NMR Spectroscopy:

- High-Resolution Mass Spectrometry (HRMS): Match the molecular ion peak to the exact mass (calculated for C₁₁H₁₁BrN₂O₂S: 330.97 g/mol) .

- X-ray Crystallography (if crystalline): Resolve bond angles and confirm stereochemistry .

Advanced: What strategies are effective for improving solubility in biological assays?

Methodological Answer:

- Co-solvent Systems: Use DMSO (≤1% v/v) for stock solutions, then dilute in PBS or cell culture media with surfactants (e.g., 0.1% Tween-80) to prevent precipitation .

- Prodrug Modification: Introduce ionizable groups (e.g., phosphate esters) at the carboxamide nitrogen, though this may require re-optimization of synthetic routes .

- Cocrystal Engineering: Screen with coformers like 2-aminobenzothiazole to enhance aqueous solubility without altering pharmacological activity .

Validation: Measure solubility via UV-Vis spectroscopy or HPLC and confirm stability using LC-MS over 24 hours.

Advanced: How can researchers resolve discrepancies in biological activity data across studies?

Methodological Answer:

Control for Batch Variability: Compare purity (HPLC ≥95%) and stereochemical consistency (via chiral HPLC or optical rotation) between batches .

Assay Conditions: Standardize cell lines (e.g., prostate cancer LNCaP vs. PC-3), incubation times, and solvent concentrations. For example, androgen receptor (AR) antagonism assays may show variability due to endogenous hormone levels .

Metabolic Stability Testing: Use liver microsomes to assess if differential metabolite formation (e.g., hydroxylation at the pyrazole ring) impacts activity .

Documentation: Report all experimental parameters (e.g., cell passage number, serum-free conditions) to enable cross-study comparisons.

Advanced: What computational methods predict the compound’s interaction with the androgen receptor?

Methodological Answer:

Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to the AR ligand-binding domain (PDB: 2PIX). Focus on key residues (e.g., Leu704, Asn705) for hydrogen bonding with the carboxamide group .

MD Simulations: Run 100-ns simulations (AMBER or GROMACS) to assess stability of the receptor-ligand complex. Analyze RMSD and binding free energy (MM-PBSA) .

SAR Analysis: Compare with analogs (e.g., darolutamide derivatives) to identify critical substituents—bromine at thiophene enhances steric bulk, potentially improving AR specificity .

Basic: What are the stability profiles under different storage conditions?

Methodological Answer:

- Short-Term Storage: Store at –20°C in anhydrous DMSO; avoid freeze-thaw cycles (>3 cycles reduce purity by ~10%) .

- Long-Term Stability: Lyophilize and store under argon at –80°C for >12 months without degradation (validated via HPLC) .

- Light Sensitivity: Protect from UV light; amber vials prevent bromine-thiophene bond cleavage .

Advanced: How to troubleshoot low yields in the amide coupling step?

Methodological Answer:

Activation Efficiency: Replace EDC/HOBt with HATU or PyBOP for stronger acylating activity .

Solvent Optimization: Test polar aprotic solvents (DMAC, NMP) to dissolve bulky intermediates.

Temperature Control: Increase to 40°C if steric hindrance slows reaction kinetics .

Byproduct Analysis: Use LC-MS to identify unreacted amine or hydrolyzed acyl chloride; add molecular sieves to scavenge water .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.